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Compound of Interest

Compound Name: Diisopropyl(bromomethyl)boronate

Cat. No.: B135683 Get Quote

An In-depth Technical Guide on Diisopropyl(bromomethyl)boronate (CAS No. 137297-49-5)

for Researchers, Scientists, and Drug Development Professionals.

Diisopropyl(bromomethyl)boronate is a versatile organoboron compound that serves as a

crucial building block in modern organic synthesis.[1] Its utility spans from the creation of

complex small molecules to the development of novel therapeutic agents. This guide provides

a comprehensive overview of its properties, synthesis, and applications, with a focus on its role

in drug discovery and development.

Chemical and Physical Properties
Diisopropyl(bromomethyl)boronate is a colorless to slightly yellow liquid under standard

conditions.[2][3] It is recognized for its utility in forming carbon-boron bonds, which are pivotal

in constructing complex pharmaceutical and agrochemical structures.[1][2] The compound is

sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated

temperatures.[4]

Table 1: Physicochemical Properties of Diisopropyl(bromomethyl)boronate
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Property Value Reference(s)

CAS Number 137297-49-5 [2][4][5]

Molecular Formula C₇H₁₆BBrO₂ [2]

Molecular Weight 222.92 g/mol [2][5]

Appearance
Colorless to light yellow/orange

clear liquid
[2][3][4]

Boiling Point 138.7 °C at 760 mmHg [5]

Density 1.156 g/cm³ [5]

Refractive Index 1.4230-1.4270 (n20D) [2][5]

Flash Point 37.7 °C / 38 °C [4][5]

Purity ≥ 95% (GC) [2]

Storage Conditions
Refrigerator (0-10°C), under

inert gas
[4][5]

Synonyms
(Bromomethyl)boronic Acid

Diisopropyl Ester
[3][4][5]

Experimental Protocols
Diisopropyl(bromomethyl)boronate is a key reagent in several important organic

transformations, most notably the Matteson homologation and as a precursor for Suzuki-

Miyaura cross-coupling reactions.

Synthesis of Diisopropyl(bromomethyl)boronate via
Matteson Homologation
A common method for the synthesis of α-halo boronic esters is through the Matteson

homologation. This procedure involves the reaction of a boronic ester with a lithiated

dihalomethane. The following is a representative protocol adapted from established

methodologies.
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Materials:

Triisopropyl borate

Dibromomethane

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Liquid nitrogen

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen inlet, dissolve dibromomethane (1.1 equivalents) in anhydrous

THF.

Cool the solution to -100°C using a liquid nitrogen/ethanol bath.

Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below

-95°C. Stir the resulting solution for 30 minutes to generate (bromomethyl)lithium in situ.[6]

In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous

THF and cool to -78°C.

Transfer the cold triisopropyl borate solution to the (bromomethyl)lithium solution via

cannula, while maintaining the reaction temperature at -100°C.

Stir the reaction mixture at -100°C for 1 hour, then allow it to slowly warm to room

temperature overnight.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation to yield Diisopropyl(bromomethyl)boronate
as a clear liquid.

Application in Suzuki-Miyaura Cross-Coupling
Diisopropyl(bromomethyl)boronate can be converted to a variety of (substituted-

methyl)boronic esters, which are then used in Suzuki-Miyaura cross-coupling reactions to form

new carbon-carbon bonds.

Materials:

Aryl or vinyl halide (e.g., Aryl-Br)

Boronic ester derived from Diisopropyl(bromomethyl)boronate (e.g., R-CH₂-B(O-iPr)₂)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)[7]

Solvent (e.g., 1,4-dioxane, THF, water mixture)

Procedure:

To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic ester (1.1-1.5

equivalents), and the base (2.0-3.0 equivalents).

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent(s).

Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
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Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the

starting material is consumed (monitored by TLC or GC-MS).[8]

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired cross-

coupled product.
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Boronic Ester
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Suzuki-Miyaura Cross-Coupling Workflow

Applications in Drug Development
Boron-containing compounds, particularly boronic acids and their esters, have emerged as a

significant class of molecules in medicinal chemistry.[9] Diisopropyl(bromomethyl)boronate
serves as a valuable precursor for synthesizing these bioactive molecules.

Inhibitors of Penicillin-Binding Proteins (PBPs)
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The rise of antibiotic resistance is a major global health concern. Penicillin-binding proteins

(PBPs) are essential enzymes in bacterial cell wall biosynthesis and are the primary targets of

β-lactam antibiotics.[2][10] Boronic acids have been investigated as inhibitors of PBPs. They

act as transition-state analogs, forming a reversible covalent bond with the catalytic serine

residue in the active site of the PBP, thereby inhibiting its function and disrupting cell wall

synthesis.[4]

The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic

hydroxyl group of the active site serine. This forms a stable tetrahedral boronate adduct,

mimicking the tetrahedral transition state of the natural substrate.[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.mdpi.com/1424-8247/18/9/1325
https://www.researchgate.net/publication/395291004_Boronate-Based_Inhibitors_of_Penicillin-Binding_Proteins_An_Underestimated_Avenue_for_Antibiotic_Discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC10723023/
https://www.mdpi.com/1424-8247/18/9/1325
https://pmc.ncbi.nlm.nih.gov/articles/PMC10723023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PBP Active Site

Serine-OH
(Nucleophile)

Reversible Covalent
Tetrahedral Adduct

Lysine-NH3+

Boronic Acid Inhibitor
R-B(OH)₂

Nucleophilic AttackReversible

Enzyme Inhibition
(Cell Wall Synthesis Blocked)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ubiquitin-Proteasome Pathway

Downstream Effects of Inhibition

Target Protein

Polyubiquitinated
Protein

Ubiquitination

Ubiquitin (Ub)

26S Proteasome

Protein Degradation
Accumulation of

Pro-Apoptotic Proteins
(e.g., p53, Bax)

Inhibition leads to

Inhibition of
NF-κB Pathway

Inhibition leads to

Boronate Proteasome
Inhibitor (e.g., Bortezomib)

Induction of
Apoptosis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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